![molecular formula C8H13N3O2 B13953421 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block for more complex molecules. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as a diazaspiro compound, followed by functional group transformations to introduce the aminoacetyl moiety. Key steps may include cyclization reactions, amination, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic diazaspiro compounds, such as 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.4]octan-5-one. These compounds share the spirocyclic framework but differ in the functional groups attached to the core structure.
Uniqueness
What sets 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one apart is the presence of the aminoacetyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
7-(2-aminoacetyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H13N3O2/c9-4-7(13)11-2-1-8(5-11)3-6(12)10-8/h1-5,9H2,(H,10,12) |
Clave InChI |
NGUSWCPFFDCQOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(=O)N2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


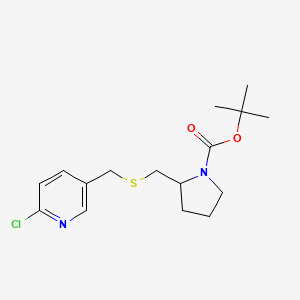
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
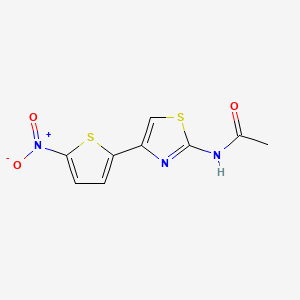
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)

![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
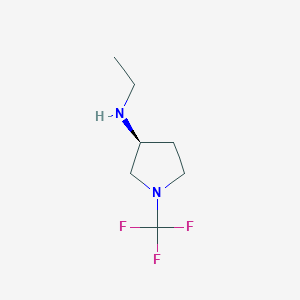

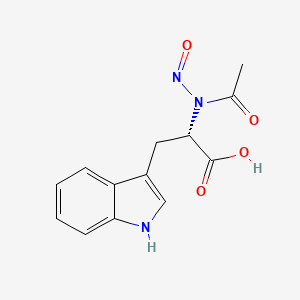
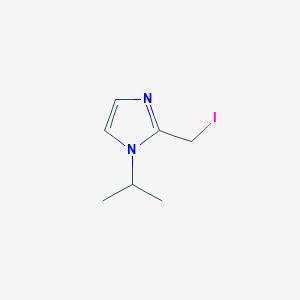
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)

